3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid 3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807009
InChI: InChI=1S/C9H8N2O2/c1-2-4-11-8-6-10-5-3-7(8)9(12)13/h1,3,5-6,11H,4H2,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC17807009

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 3-(prop-2-ynylamino)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2/c1-2-4-11-8-6-10-5-3-7(8)9(12)13/h1,3,5-6,11H,4H2,(H,12,13)
Standard InChI Key UZSIJIFXYJLHTL-UHFFFAOYSA-N
Canonical SMILES C#CCNC1=C(C=CN=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Configuration

3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid features a pyridine ring with a prop-2-yn-1-ylamino substituent at position 3 and a carboxylic acid group at position 4. The prop-2-yn-1-yl group introduces an alkyne functionality, which enhances molecular rigidity and enables click chemistry applications. Comparatively, 3-fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid replaces the amino group with an oxyamino linkage and adds a fluorine atom at position 3, altering electronic properties and hydrogen-bonding potential.

Table 1: Structural Comparison of Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acidC9H9N2O2192.17Amino, carboxylic acid, alkyne
3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acidC9H7FN2O3210.16Oxyamino, fluorine, carboxylic acid
4-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid C10H10N2O2190.20Amino, carboxylic acid, branched alkyne

The carboxylic acid group at position 4 facilitates hydrogen bonding and ionic interactions, critical for biological activity. The alkyne moiety’s linear geometry and electron-deficient triple bond enable cycloaddition reactions, making it valuable for bioconjugation and polymer chemistry .

Electronic and Steric Effects

The electron-withdrawing nature of the carboxylic acid group at position 4 polarizes the pyridine ring, increasing electrophilicity at the nitrogen atom. This effect is amplified in fluorinated analogues like, where the fluorine atom further withdraws electron density, enhancing binding specificity to hydrophobic protein pockets. Steric hindrance from the prop-2-yn-1-yl group may influence regioselectivity in reactions, as seen in similar propargyl-substituted pyridines .

Synthetic Methodologies

Challenges in Purification

The compound’s polar carboxylic acid group and nonpolar alkyne moiety necessitate advanced purification techniques, such as reverse-phase HPLC or gradient recrystallization. Impurities from incomplete propargylation or oxidation byproducts must be carefully monitored, as highlighted in studies on related compounds .

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Properties

Propargyl-substituted compounds demonstrate broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis. The carboxylic acid group’s ability to chelate metal ions essential for microbial growth further enhances this effect . In cancer research, alkyne-containing molecules interfere with microtubule assembly, suggesting potential antiproliferative applications for this compound.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its alkyne group allows modular derivatization via Huisgen cycloaddition, streamlining the production of drug candidates .

Material Science Applications

In polymer chemistry, the alkyne moiety enables cross-linking reactions to create conductive polymers or hydrogels. The carboxylic acid group further allows covalent attachment to nanoparticles or biosensors, as demonstrated in fluorinated pyridine-based materials.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the amino and alkyne substituents could optimize bioavailability and target affinity. For instance, replacing the prop-2-yn-1-yl group with bulkier alkynes may improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator